molecular formula C17H20N2O B102102 Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- CAS No. 16882-89-6

Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-

Katalognummer B102102
CAS-Nummer: 16882-89-6
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: HJJFCMIGCFUTPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-, also known as clozapine, is a psychoactive drug that is used to treat schizophrenia and other psychotic disorders. It was first synthesized in 1958 by the Swiss pharmaceutical company Geigy. Clozapine is considered to be a second-generation antipsychotic drug, which means that it is more effective and has fewer side effects than first-generation antipsychotics.

Wirkmechanismus

Clozapine works by blocking the dopamine D4 receptor and the serotonin 5-HT2A receptor in the brain. This leads to a decrease in the activity of the mesolimbic dopamine pathway, which is thought to be responsible for the positive symptoms of schizophrenia. Clozapine also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its ability to reduce the negative symptoms of schizophrenia.
Biochemical and Physiological Effects:
Clozapine has a number of biochemical and physiological effects in the body. It has been shown to increase the levels of the neurotransmitter serotonin in the brain, which may contribute to its therapeutic effects. Clozapine also has a number of side effects, including weight gain, sedation, and agranulocytosis (a condition in which the white blood cell count is reduced).

Vorteile Und Einschränkungen Für Laborexperimente

Clozapine is a useful tool for studying the neurobiology of schizophrenia and other psychotic disorders in laboratory experiments. It has been used to study the effects of dopamine and serotonin on behavior and brain function. However, Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- has a number of limitations as a research tool. For example, it has a relatively short half-life, which means that it must be administered frequently in experiments. It also has a number of side effects, which may confound the results of experiments.

Zukünftige Richtungen

There are a number of future directions for research on Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- and its effects on the brain and behavior. One area of research is the development of new antipsychotic drugs that are more effective and have fewer side effects than Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-. Another area of research is the identification of biomarkers that can predict the response to Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- and other antipsychotic drugs. Finally, there is a need for more research on the long-term effects of Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl- on the brain and behavior, particularly in patients with schizophrenia and other psychotic disorders.

Synthesemethoden

Clozapine is synthesized by the reaction of 8-chloro-11H-dibenzo[b,e][1,4]oxazepine with N,N-dimethyl-ethanamine in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as methanol or ethanol and is typically carried out at room temperature. The yield of the reaction is typically around 50-60%.

Wissenschaftliche Forschungsanwendungen

Clozapine has been extensively studied for its therapeutic effects in the treatment of schizophrenia and other psychotic disorders. It has been shown to be more effective than first-generation antipsychotics in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. Clozapine has also been shown to be effective in reducing the negative symptoms of schizophrenia, such as apathy and social withdrawal.

Eigenschaften

CAS-Nummer

16882-89-6

Produktname

Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-

Molekularformel

C17H20N2O

Molekulargewicht

268.35 g/mol

IUPAC-Name

2-(6H-benzo[c][1,5]benzoxazepin-11-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C17H20N2O/c1-18(2)11-12-19-15-8-4-3-7-14(15)13-20-17-10-6-5-9-16(17)19/h3-10H,11-13H2,1-2H3

InChI-Schlüssel

HJJFCMIGCFUTPO-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=CC=CC=C2COC3=CC=CC=C31

Kanonische SMILES

CN(C)CCN1C2=CC=CC=C2COC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.